

In-Depth Technical Guide: Thieno[3,2-b]pyridin-6-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thieno[3,2-b]pyridin-6-amine*

Cat. No.: *B044365*

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CAS Number: 115063-92-8

Introduction

Thieno[3,2-b]pyridin-6-amine is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid, fused ring structure provides a versatile scaffold for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and biological significance, with a focus on its role as a key building block for potent kinase inhibitors.

Physicochemical Properties

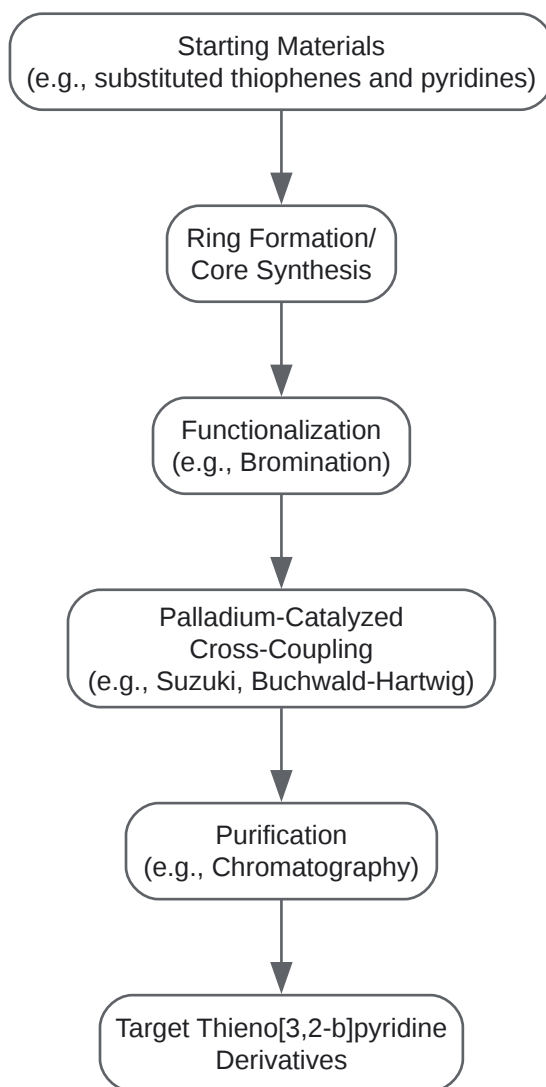
While specific experimental data for the parent **Thieno[3,2-b]pyridin-6-amine** is not extensively available in public literature, the general physicochemical properties of the thieno[3,2-b]pyridine scaffold suggest a stable aromatic system with potential for various chemical modifications. The amine substitution at the 6-position provides a key reactive site for derivatization.

Property	Value/Description	Source
CAS Number	115063-92-8	--INVALID-LINK--[1][2]
Molecular Formula	C ₇ H ₆ N ₂ S	Inferred from structure
Molecular Weight	150.20 g/mol	Inferred from formula
Appearance	Likely a solid at room temperature	General knowledge of similar compounds
Solubility	Expected to be soluble in organic solvents like DMSO and DMF	General knowledge of similar compounds

Synthesis and Derivatization

The thieno[3,2-b]pyridine core is typically synthesized through multi-step reactions. While a specific, detailed protocol for **Thieno[3,2-b]pyridin-6-amine** is not readily found in the provided search results, the synthesis of its derivatives often involves the construction of the fused ring system followed by functionalization. Common synthetic strategies for derivatizing the thieno[3,2-b]pyridine scaffold include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These methods allow for the introduction of a wide range of substituents at various positions of the bicyclic system, enabling the exploration of structure-activity relationships (SAR).[3][4]

A general workflow for the synthesis of thieno[3,2-b]pyridine derivatives is outlined below.



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General Synthetic Workflow for Thieno[3,2-b]pyridine Derivatives.

Biological Activity and Therapeutic Potential

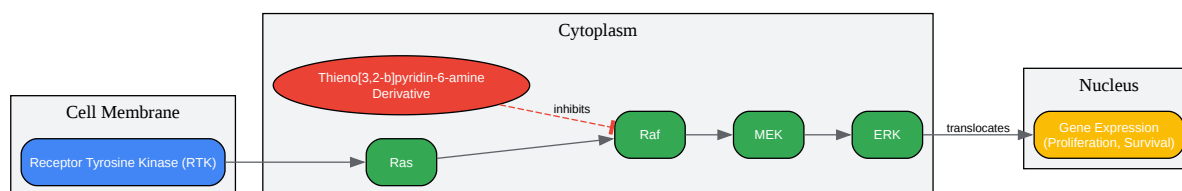
The thieno[3,2-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of **Thieno[3,2-b]pyridin-6-amine** have shown significant potential as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.^{[5][6]}

Kinase Inhibition

Recent studies have highlighted the thieno[3,2-b]pyridine core as an attractive template for the design of highly selective kinase inhibitors.[5][6] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes. The weak interaction of the core with the kinase hinge region allows for diverse binding modes, contributing to high selectivity.[5]

Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Haspin, and have shown potential for in vivo applications.[5][6]

The general mechanism of action for many thieno[3,2-b]pyridine-based kinase inhibitors involves the inhibition of downstream signaling pathways that are critical for cancer cell proliferation and survival.



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Representative Kinase Signaling Pathway Inhibition.

Anticancer and Other Activities

Beyond kinase inhibition, derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated a range of other biological activities, including anti-proliferative effects against various human tumor cell lines.[3][4] For instance, certain aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series have shown growth inhibitory effects on breast adenocarcinoma, melanoma, and non-small cell lung cancer cell lines.[3] Additionally, novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized that exhibit potent activity against *Mycobacterium tuberculosis* by targeting the enoyl-acyl carrier protein reductase (InhA).[7]

Experimental Protocols

While specific protocols for **Thieno[3,2-b]pyridin-6-amine** are not detailed in the provided search results, the following are generalized experimental protocols commonly used for the evaluation of thieno[3,2-b]pyridine derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling

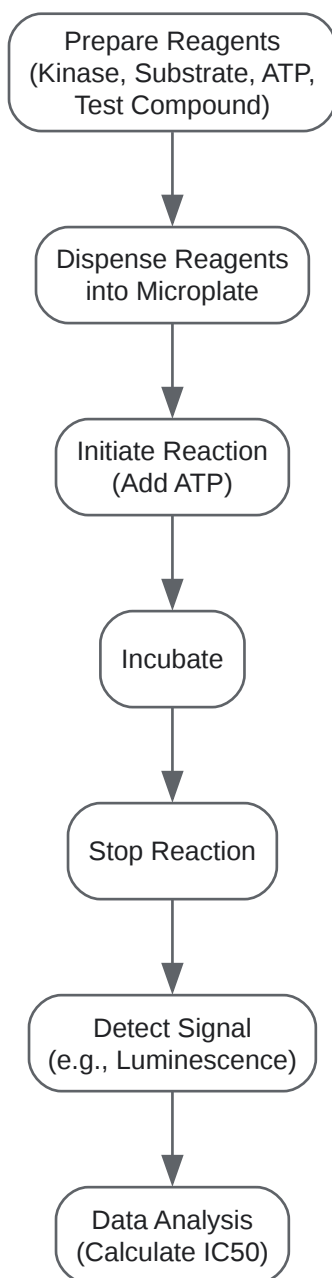
This protocol describes a general method for the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines.

- To a reaction vessel, add methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, an appropriate aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$ (2-5 mol%), and a base such as K_2CO_3 or Cs_2CO_3 (2-3 equivalents).
- Add a suitable solvent, such as a mixture of 1,2-dimethoxyethane (DME) and water.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.

- Prepare a series of dilutions of the test compound (e.g., a thieno[3,2-b]pyridine derivative) in a suitable buffer, typically containing DMSO.
- In a microplate, add the kinase enzyme, the appropriate substrate (e.g., a peptide or protein), and ATP to initiate the reaction.
- Add the diluted test compound or vehicle control (DMSO) to the wells.
- Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified period (e.g., 30-60 minutes).
- Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ^{32}P -ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining).
- Calculate the percentage of inhibition for each compound concentration relative to the control.
- Determine the IC_{50} value by fitting the data to a dose-response curve using appropriate software.



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General Workflow for an In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (e.g., SRB Assay)

This protocol is used to determine the effect of a compound on the proliferation of cancer cells.

[3]

- Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound (e.g., a thieno[3,2-b]pyridine derivative) and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Fix the cells with a solution such as trichloroacetic acid (TCA).
- Wash the plates with water and air dry.
- Stain the cells with Sulforhodamine B (SRB) solution.
- Wash away the unbound dye with 1% acetic acid and air dry.
- Solubilize the bound dye with a Tris base solution.
- Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
- Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

Thieno[3,2-b]pyridin-6-amine is a valuable heterocyclic scaffold with significant potential in drug discovery and development. Its derivatives have demonstrated promising biological activities, particularly as potent and selective kinase inhibitors for cancer therapy and as anti-mycobacterial agents. The synthetic versatility of the thieno[3,2-b]pyridine core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Further research into this compound and its analogues is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Thieno[3,2-b]pyridin-6-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044365#thieno-3-2-b-pyridin-6-amine-cas-number]

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